7-Bromo-1-methyl-1H-benzo[d]imidazole
Overview
Description
7-Bromo-1-methyl-1H-benzo[d]imidazole is a chemical compound with the CAS Number: 1233542-00-1 . It has a molecular weight of 211.06 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of imidazole compounds has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2/c1-11-5-10-7-4-2-3-6 (9)8 (7)11/h2-5H,1H3 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms in the molecule .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Structural Analysis and Probe Design
7-Bromo-1-methyl-1H-benzo[d]imidazole derivatives have been investigated for their structural properties. The crystal structures of some regioisomers of N-methylated benzimidazole compounds, which are of interest in the design of amyloid-avid probes, were elucidated using NMR NOESY experiments and X-ray diffraction analysis. These studies provide insight into the molecular conformation and atomic arrangement, crucial for the design and synthesis of compounds targeting amyloid structures (Ribeiro Morais et al., 2012).
Antimicrobial and Antitubercular Agents
Compounds derived from this compound have shown promise as antimicrobial and antitubercular agents. Research has led to the synthesis of novel derivatives that exhibited significant antibacterial and antifungal activity against a range of pathogens. Certain compounds have displayed comparable activity to standard antibiotics and antifungals, highlighting their potential in combating infectious diseases (Reddy & Reddy, 2010), (Gobis et al., 2015).
Chemical Synthesis and Functionalization
This compound serves as a critical precursor in the synthesis of various organic compounds. A notable application is in the development of imidazo[1,5-a]imidazole-2-one scaffolds, which are then effectively functionalized through Suzuki–Miyaura cross-coupling reactions. This approach allows for the introduction of a wide range of substituents, creating a diversified library of compounds for further pharmacological and chemical exploration (Loubidi et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-bromo-1-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGHKQWSQMAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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